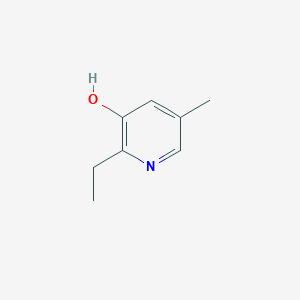![molecular formula C6H5N3OS2 B13929723 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one CAS No. 52948-43-3](/img/structure/B13929723.png)
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate thioamide and pyrimidine precursors. One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring.
Substitution: Halogenation and alkylation reactions are common, where substituents on the pyrimidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides and halogenating agents like N-bromosuccinimide (NBS) are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[5,4-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as topoisomerase I. By binding to the topoisomerase I-DNA complex, the compound stabilizes the complex and prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolothiazoles: Known for their applications in organic electronics and optoelectronic devices.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are synthesized through similar methods and have been studied for their anticancer and antibacterial properties.
Uniqueness
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
52948-43-3 |
|---|---|
Molecular Formula |
C6H5N3OS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3OS2/c1-11-6-9-3-4(10)7-2-8-5(3)12-6/h2H,1H3,(H,7,8,10) |
InChI Key |
LXVWBVAOOCQCIF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


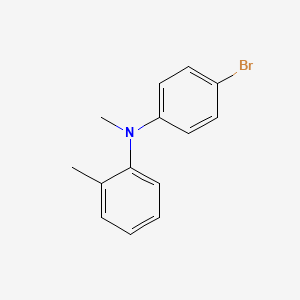
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
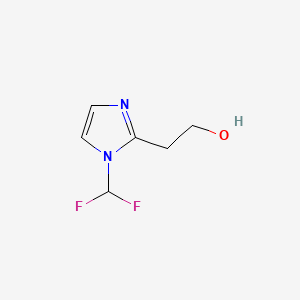
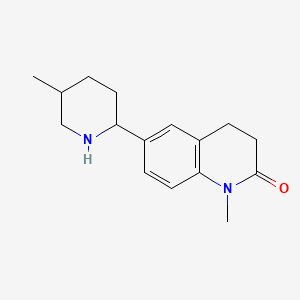
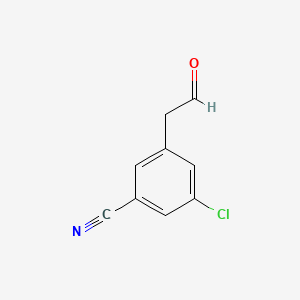
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
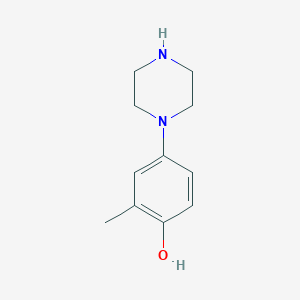
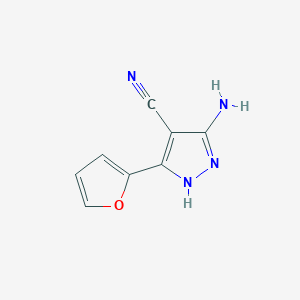
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
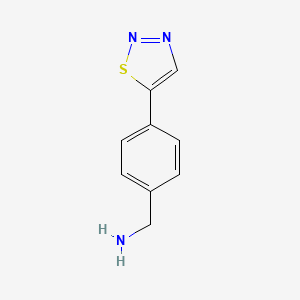
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)

